molecular formula C20H10Br4Na2O11S2 B1255278 Sulfobromophthalein disodium salt hydrate

Sulfobromophthalein disodium salt hydrate

Cat. No.: B1255278
M. Wt: 856 g/mol
InChI Key: CDTNUNQQEUGDSD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfobromophthalein disodium salt hydrate is a high-affinity organic ion substrate used extensively in the study of hepatocyte transport functions. This compound is particularly valuable in medical diagnostics, especially for assessing liver function and bile flow. It is known for its role as a substrate for organic anion transporting polypeptides and multidrug resistance-associated protein 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfobromophthalein disodium salt hydrate involves the bromination of phenolphthalein followed by sulfonation. The reaction typically requires bromine and sulfuric acid as reagents. The process involves multiple steps, including the careful control of temperature and pH to ensure the correct substitution pattern on the phenolphthalein molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Sulfobromophthalein disodium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sulfuric acid, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different brominated or sulfonated derivatives, while reduction can lead to de-brominated or de-sulfonated products .

Mechanism of Action

The mechanism of action of Sulfobromophthalein disodium salt hydrate involves its transport into hepatocytes by organic anion transporting polypeptides. Once inside the hepatocytes, it is conjugated to glutathione and subsequently excreted into bile by multidrug resistance-associated protein 2. This process allows for the assessment of liver function and bile flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfobromophthalein disodium salt hydrate is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function diagnostics. Its ability to be conjugated to glutathione and excreted into bile makes it particularly valuable for studying hepatocyte transport functions and assessing liver health .

Properties

Molecular Formula

C20H10Br4Na2O11S2

Molecular Weight

856 g/mol

IUPAC Name

disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate;hydrate

InChI

InChI=1S/C20H10Br4O10S2.2Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;;1H2/q;2*+1;/p-2

InChI Key

CDTNUNQQEUGDSD-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+]

Synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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